Lipophilicity (LogP) Modulation by N1-Isobutyl vs. N1-Unsubstituted Indole Core
The introduction of an N1-isobutyl group significantly increases lipophilicity compared to the unsubstituted 4-aminoindole core. The target compound (1-isobutyl-1H-indol-4-amine hydrochloride) has a computationally predicted LogP of 3.3013 . In contrast, the unsubstituted parent compound, 1H-indol-4-amine (CAS 5192-23-4), has a calculated LogP of approximately 1.6 [1]. This difference of ~1.7 LogP units (a ~50-fold increase in partition coefficient) is a critical factor for modulating blood-brain barrier permeability and target engagement in neuropharmacology programs [1].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 3.3013 (computed) |
| Comparator Or Baseline | 1H-indol-4-amine (CAS 5192-23-4), LogP ≈ 1.6 (computed) |
| Quantified Difference | ΔLogP ≈ +1.7 (approximately 50-fold increase in partition coefficient) |
| Conditions | Computational prediction (ALOGPS 2.1 or similar) for neutral species |
Why This Matters
Higher LogP directly influences the compound's ability to cross biological membranes, making it a preferred starting point for CNS-targeted drug discovery over the more polar, unsubstituted core.
- [1] PubChem. (n.d.). 1H-Indol-4-amine (CID 138433). Computed Properties. View Source
